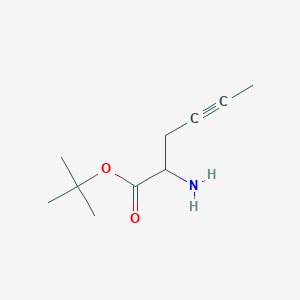

Tert-butyl 2-aminohex-4-ynoate

Description

Significance of Alpha-Amino Acids Bearing Terminal Alkynes in Synthetic Chemistry

Alpha-amino acids that feature a terminal alkyne in their side chain are powerful and versatile tools in synthetic chemistry. pnas.org While rare in nature, a few examples such as L-propargylglycine and β-ethynylserine have been identified in certain fungi and bacteria. chemistryviews.org The discovery of the biosynthetic pathways that produce these terminally-alkynylated amino acids has opened up new possibilities for their biotechnological production and use. chemistryviews.orgacs.org

The primary significance of this class of compounds lies in the unique reactivity of the alkyne moiety. The carbon-carbon triple bond can participate in a wide range of chemical transformations, allowing for the late-stage modification of complex molecules. pnas.org Most notably, the terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." chemistryviews.org This reaction allows for the rapid, efficient, and bioorthogonal ligation of the amino acid to molecules containing an azide (B81097) group under mild conditions, forming a stable triazole linkage. chemistryviews.org This capability makes terminal alkyne-bearing amino acids invaluable for applications such as attaching fluorescent dyes to proteins, creating novel peptide-drug conjugates, and developing new materials. acs.org The presence of the alkyne also offers a unique handle for further synthetic elaboration at the β,γ-positions of the amino acid structure. pnas.org

Overview of Tert-butyl 2-aminohex-4-ynoate as a Key Synthetic Intermediate

This compound is a non-canonical amino acid derivative that serves as a valuable synthetic intermediate. Its structure combines three key features:

An α-amino acid core, which provides the fundamental scaffold for incorporation into peptide chains.

A tert-butyl ester group, which protects the carboxylic acid functionality. This bulky group prevents unwanted side reactions and can be removed under specific acidic conditions when desired.

A hex-4-ynoate side chain, which places a terminal alkyne two carbons away from the α-carbon. This specific placement is crucial for its utility in subsequent chemical modifications.

The parent amino acid, (S)-2-aminohex-4-ynoic acid, has been found in nature in Amanita and Tricholomopsis fungal species. uva.nl The tert-butyl ester derivative, this compound, is not a natural product itself but is designed for synthetic utility. It provides a stable, ready-to-use building block for chemists to introduce an alkyne handle into more complex target molecules. pnas.orgthieme-connect.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1544431-10-8 | bldpharm.com |

| Molecular Formula | C10H17NO2 | uni.lu |

| Monoisotopic Mass | 183.12593 Da | uni.lu |

| SMILES | CC#CCC(C(=O)OC(C)(C)C)N | uni.lu |

| InChIKey | RVSLRNRHIPCENO-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 1.3 | uni.lu |

Research Context and Scope of Academic Investigations on this compound

Academic research involving this compound and related structures is primarily focused on the field of synthetic organic methodology and medicinal chemistry. A significant area of investigation is the development of efficient and stereoselective methods for the synthesis of such unnatural amino acids. pnas.org Given that biological activity is often dependent on a specific stereoisomer, creating these compounds with high enantiomeric purity is a key challenge. Catalytic asymmetric alkynylation of α-imino esters using chiral copper(I) complexes represents one of the most direct strategies to build the chiral center and introduce the alkyne side chain in a single step. pnas.org

Another major research focus is the application of these building blocks in the synthesis of more complex molecules. For instance, synthetic routes have been developed where a protected glycine (B1666218) derivative is alkylated with a suitable bromo-alkyne to construct the core structure of alkyne-containing amino acids. rsc.org The scope of investigations includes using the alkyne functionality of compounds like this compound for further transformations, such as click chemistry, hydrogenations, or metal-catalyzed cross-coupling reactions, to build libraries of novel peptides and biologically active compounds. pnas.orgchemistryviews.org

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-aminohex-4-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h8H,7,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSLRNRHIPCENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of Tert Butyl 2 Aminohex 4 Ynoate

Precursor Compounds and Retrosynthetic Analysis for Tert-butyl 2-aminohex-4-ynoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For this compound, the analysis suggests several viable routes by disconnecting the molecule at key bonds.

A primary disconnection can be made at the Cα-N bond and the Cα-Cβ bond, identifying a glycine-derived nucleophile and an electrophilic propargyl source as key synthons. This leads to a practical forward synthesis involving the alkylation of a glycine (B1666218) enolate equivalent with a propargyl halide.

Key Precursor Compounds Identified through Retrosynthetic Analysis:

Glycine Synthon: Tert-butyl glycinate (B8599266), often used as a Schiff base with benzophenone (B1666685) to facilitate enolization.

Propargyl Synthon: 1-bromo-2-butyne (B41608) or 1-chloro-2-butyne, which act as the electrophile to introduce the hex-4-ynoate side chain.

Alternative Precursors: Other approaches might involve starting from L-methionine or glutamic acid, requiring more extensive functional group manipulations.

The most direct synthetic strategy involves the alkylation of a protected tert-butyl glycinate. The protection of the amino group is crucial to prevent side reactions and allow for the selective formation of the C-C bond at the α-position.

Stereoselective and Enantioselective Synthetic Routes

Achieving stereocontrol at the α-carbon is paramount in amino acid synthesis. For this compound, both chiral auxiliary-mediated and asymmetric catalytic methods are powerful strategies to obtain the desired enantiomer.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

One of the most effective methods involves the use of Evans' oxazolidinone auxiliaries. wikipedia.orgresearchgate.net The synthesis proceeds via the following steps:

Acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) to form an N-acyl derivative.

Deprotonation with a strong base like lithium diisopropylamide (LDA) to generate a stereodefined enolate.

Alkylation of the enolate with an electrophile, such as 1-bromo-2-butyne. The steric bulk of the auxiliary directs the electrophile to attack from the less hindered face, establishing the stereochemistry at the α-carbon.

Hydrolysis of the auxiliary to yield the enantiomerically enriched amino acid.

Another widely used class of auxiliaries includes pseudoephedrine and pseudoephenamine amides, which provide excellent stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov

| Chiral Auxiliary | Typical Base | Common Electrophile Type | Typical Diastereomeric Ratio (d.r.) | Removal Conditions |

|---|---|---|---|---|

| Evans' Oxazolidinones | LDA, NaHMDS | Alkyl Halides | >95:5 | LiOH/H₂O₂ |

| Pseudoephedrine Amides | LDA, LiHMDS | Alkyl Halides | >90:10 | Acidic or Basic Hydrolysis |

| SAMP/RAMP Hydrazones | LDA | Alkyl Halides | >95:5 | Ozonolysis (O₃) |

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of the desired product. Phase-transfer catalysis is a particularly relevant technique for this transformation. buchler-gmbh.com

In this approach, a Schiff base of tert-butyl glycinate (e.g., with benzophenone) is alkylated with 1-bromo-2-butyne under biphasic conditions. A chiral phase-transfer catalyst, typically derived from Cinchona alkaloids, facilitates the transfer of the enolate from the aqueous or solid phase to the organic phase where the reaction occurs. buchler-gmbh.com The chiral environment created by the catalyst complex dictates the facial selectivity of the alkylation.

| Catalyst Family | Example Catalyst | Typical Reaction | Expected Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Cinchona Alkaloids | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Glycine Schiff Base Alkylation | 80-99% |

| Maruoka Catalysts | (S,S)-Binaphthyl-derived spiro-ammonium salts | Glycine Schiff Base Alkylation | 90-99% |

Protecting Group Strategies for the Amino and Carboxyl Moieties

The strategic use of protecting groups is essential in amino acid synthesis to prevent unwanted reactions at the amino and carboxyl functionalities. organic-chemistry.org

For the amino group, the tert-butyloxycarbonyl (Boc) group is a common choice. It is easily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under many reaction conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA). researchgate.net The 9-fluorenylmethoxycarbonyl (Fmoc) group is an orthogonal protecting group that is cleaved under basic conditions (e.g., with piperidine), allowing for selective deprotection if other acid-sensitive groups are present. researchgate.netfiveable.me

The carboxyl group in the target molecule is protected as a tert-butyl ester. This group is advantageous as it is sterically hindered, preventing unwanted nucleophilic attack, and it can be cleaved simultaneously with a Boc group under acidic conditions (TFA). Other ester protecting groups include benzyl (B1604629) (Bn) esters, which are removed by hydrogenolysis, and simple methyl or ethyl esters, which are typically removed by saponification.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|---|

| Amino | tert-Butyloxycarbonyl | Boc | (Boc)₂O | Strong Acid (e.g., TFA) |

| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine) |

| Carboxyl | tert-Butyl ester | tBu | Isobutylene (B52900), H⁺ | Strong Acid (e.g., TFA) |

| Carboxyl | Benzyl ester | Bn | Benzyl bromide, Base | H₂, Pd/C (Hydrogenolysis) |

Optimization of Reaction Conditions and Scalability in Laboratory Synthesis

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency. For the synthesis of this compound via alkylation, key parameters to consider include:

Solvent: Apolar aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are typically used to ensure the solubility of reagents and intermediates.

Temperature: Enolate formation is often performed at low temperatures (-78 °C) to minimize side reactions, while the alkylation step may be allowed to warm to room temperature.

Base: The choice of base (e.g., LDA, LiHMDS, NaHMDS) can influence the stereoselectivity and rate of the reaction.

Stoichiometry: Using a slight excess of the electrophile (1-bromo-2-butyne) can help drive the reaction to completion.

Scaling up the synthesis from milligram to gram quantities presents challenges. Maintaining efficient cooling to -78 °C in a large-scale reactor can be difficult. The viscosity of the reaction mixture may also increase, requiring more robust mechanical stirring. Purification by column chromatography, which is common at the lab scale, becomes less practical for larger quantities, necessitating the development of crystallization or extraction procedures.

Novel Synthetic Approaches to 2-aminohex-4-ynoate Derivatives

While the previously described methods are well-established, research continues into novel and more efficient synthetic routes. Modern approaches focus on improving atom economy, reducing step counts, and exploring new catalytic systems.

One promising area is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form the product, incorporating most or all of the atoms of the starting materials. researchgate.net A hypothetical MCR for a 2-aminohex-4-ynoate derivative could involve the reaction of an aldehyde, an amine, and an alkyne-containing component in the presence of a suitable catalyst.

Another frontier is the development of C-H activation/functionalization reactions. This strategy aims to directly convert a C-H bond into a C-C or C-N bond, bypassing the need for pre-functionalized starting materials. A potential route could involve the catalytic functionalization of the C-H bond at the α-position of a protected glycine derivative with a suitable alkyne source.

These novel approaches, while still in development for this specific class of compounds, hold the potential to provide more sustainable and efficient pathways to 2-aminohex-4-ynoate derivatives in the future.

Exploration of Reactivity and Functionalization Pathways of Tert Butyl 2 Aminohex 4 Ynoate

Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles. iris-biotech.denih.gov The terminal alkyne of Tert-butyl 2-aminohex-4-ynoate is an excellent substrate for this reaction, allowing for its conjugation to a wide array of azide-containing molecules.

Mechanistic Considerations in CuAAC Applications

The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide from the terminal alkyne of this compound. This is typically achieved using a Cu(I) source, such as copper(I) bromide or iodide, or by reducing a Cu(II) salt, like copper(II) sulfate, with a reducing agent such as sodium ascorbate. broadpharm.comnih.gov The presence of a ligand, for instance, Tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often crucial. These ligands stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, thereby enhancing the reaction's efficiency. iris-biotech.debroadpharm.com

The catalytic cycle proceeds through the coordination of the azide (B81097) to the copper acetylide complex, followed by a cycloaddition and subsequent protonolysis to release the triazole product and regenerate the copper catalyst. The reaction is highly favored thermodynamically, with a driving force of over 20 kcal/mol, leading to high yields and minimal byproducts. iris-biotech.de

Scope and Limitations in Diverse Substrate Pairings

The CuAAC reaction involving this compound is compatible with a broad range of azide partners due to the mild reaction conditions and the orthogonality of the reacting functional groups. jenabioscience.commedchemexpress.commedchemexpress.com This allows for the conjugation of this amino acid derivative to various molecular scaffolds, including peptides, polymers, and biomolecules.

While the CuAAC is generally robust, certain limitations can be encountered. Steric hindrance around the alkyne or the azide can diminish the reaction rate. nih.gov Furthermore, the presence of coordinating functional groups in the substrates can sometimes interfere with the copper catalyst. However, the use of appropriate ligands often mitigates these issues. nih.gov The tert-butyl ester protecting group on the amino acid is generally stable under standard CuAAC conditions.

Table 1: Illustrative Examples of CuAAC Reactions with Propargylglycine Derivatives

| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| N-Boc-DL-propargylglycine | Benzyl (B1604629) azide | CuBr | tert-BuOH/H₂O | 87 |

| DL-propargylglycine | Biotin-PEG-azide | CuBr/Sodium Ascorbate | DMF/H₂O | Not specified |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free variant of the click reaction that utilizes strained cyclooctynes. alfa-chemistry.combachem.commagtech.com.cn This approach is particularly valuable in biological systems where the cytotoxicity of copper is a concern. nih.gov While this compound itself is not a strained alkyne, it can be chemically modified to incorporate a cyclooctyne moiety for participation in SPAAC.

Development of Cyclooctyne Conjugates

To render this compound suitable for SPAAC, its terminal alkyne would first need to be transformed into a strained cyclic alkyne. This is a multi-step synthetic process. More commonly, the amino group of the amino acid would be coupled to a pre-synthesized cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). nih.govnih.gov These cyclooctyne-amino acid conjugates can then readily react with azide-functionalized molecules.

Influence of Steric and Electronic Factors

The rate of SPAAC reactions is significantly influenced by the structure of the cyclooctyne. Ring strain is the primary driving force for the reaction. magtech.com.cn Electron-withdrawing groups adjacent to the alkyne can lower the LUMO of the alkyne, accelerating the reaction. nih.gov Conversely, steric bulk near the reacting centers can hinder the approach of the azide, slowing down the cycloaddition. nih.gov The choice of the specific cyclooctyne derivative to be conjugated with this compound would therefore be critical in determining the kinetics of the subsequent SPAAC reaction.

Table 2: Second-Order Rate Constants for SPAAC of Azidoamino Acids with Different Cyclooctynes

| Azidoamino Acid | Cyclooctyne | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Positively charged azidoamino acid | DBCO | 0.34 |

| Positively charged azidoamino acid | BCN | 0.28 |

Other Alkyne Transformations: Hydration, Hydroamination, and Cycloadditions

Beyond cycloaddition reactions with azides, the terminal alkyne of this compound can undergo a variety of other chemical transformations, further expanding its synthetic utility.

Hydration: The addition of water across the triple bond, known as hydration, can be catalyzed by mercury(II) salts in acidic media. khanacademy.orglibretexts.orglibretexts.org For a terminal alkyne like that in this compound, this reaction follows Markovnikov's rule, leading to the formation of a methyl ketone after the tautomerization of the initially formed enol intermediate. chemistrysteps.com

Hydroamination: The addition of an N-H bond across the alkyne is termed hydroamination. This can occur either intermolecularly with an external amine or intramolecularly if the amino group of the hexynoate is deprotected. Intramolecular hydroamination is often catalyzed by transition metals or strong bases and can lead to the formation of cyclic imines or enamines. acs.orgacs.orgnih.govresearchgate.net

Other Cycloadditions: The alkyne can also participate in other types of cycloaddition reactions, such as 1,3-dipolar cycloadditions with other dipoles like nitrile oxides or nitrones, to form different five-membered heterocyclic rings. taylorfrancis.com

These transformations highlight the versatility of the alkyne functionality within this compound, making it a valuable precursor for a wide range of functionalized amino acid derivatives and more complex molecular structures.

Metal-Catalyzed Hydrofunctionalization Reactions

The internal alkyne of this compound is amenable to a variety of metal-catalyzed hydrofunctionalization reactions, which involve the formal addition of an H-X bond across the carbon-carbon triple bond. These reactions provide a powerful means to introduce new functional groups and generate stereodefined olefinic products.

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals, including rhodium and gold. northeastern.edunih.govacs.orgnih.gov In the case of internal alkynes, rhodium-catalyzed hydroamination can lead to the formation of branched N-allylic products with high regioselectivity and enantioselectivity. northeastern.edunih.gov Mechanistic studies suggest that these reactions may proceed through an allene intermediate. northeastern.edunih.gov Gold(I) catalysts are also effective for the intermolecular hydroamination of internal alkynes, often exhibiting regioselectivity controlled by electronic factors. nih.govacs.org The reaction of this compound with primary or secondary amines in the presence of a suitable rhodium or gold catalyst is expected to yield functionalized enamines or allylic amines, depending on the reaction conditions and catalyst system employed.

Hydroarylation: The addition of a C-H bond of an aromatic ring across the alkyne, known as hydroarylation, can be catalyzed by metals such as rhodium and ruthenium. acs.orgnih.gov Rhodium(III) catalysts have been shown to be effective for the intermolecular hydroarylation of internal alkynes with a variety of arenes, displaying excellent regioselectivity for unsymmetrical alkynes. acs.org Ruthenium catalysts, on the other hand, can promote the hydroarylation of internal alkynes with benzoic acids, leading to the formation of 2-vinylbenzoic acids. nih.gov The application of these methods to this compound would provide access to a range of aryl-substituted olefinic amino acid derivatives.

| Reaction Type | Typical Catalysts | Potential Products | Key Features |

|---|---|---|---|

| Hydroamination | Rhodium complexes, Gold(I) complexes | Enamines, Allylic amines | High regioselectivity and potential for enantioselectivity. |

| Hydroarylation | Rhodium(III) complexes, Ruthenium complexes | Aryl-substituted olefinic amino esters | Good functional group tolerance and regioselectivity. |

Diels-Alder and Related Pericyclic Reactions

The alkyne moiety in this compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The reactivity of the alkyne is influenced by the electron-withdrawing nature of the adjacent ester and amino groups.

In a typical Diels-Alder reaction, the alkyne would react with a conjugated diene to form a cyclohexadiene derivative. For example, the reaction with cyclopentadiene, a highly reactive diene, would yield a bicyclic adduct. rsc.orgnih.govresearchgate.netmasterorganicchemistry.comresearchgate.net The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is a key consideration. youtube.comyoutube.commasterorganicchemistry.com Generally, the reaction is governed by electronic effects, where the most nucleophilic carbon of the diene adds to the most electrophilic carbon of the dienophile. youtube.commasterorganicchemistry.com In the case of this compound, the carbon atom beta to the ester group is expected to be the more electrophilic position.

Intramolecular Diels-Alder reactions are also a possibility if a diene functionality is tethered to the amino or ester group of the molecule. Such reactions would lead to the formation of complex polycyclic amino acid derivatives.

Reactivity of the Alpha-Amino Group in Amidation and Coupling Reactions

The primary alpha-amino group of this compound is a key site for functionalization, readily undergoing amidation and peptide coupling reactions to form amide bonds. These reactions are fundamental in peptide synthesis and for the incorporation of this non-canonical amino acid into peptide chains.

A wide array of coupling reagents has been developed to facilitate efficient amide bond formation while minimizing side reactions, particularly racemization. These reagents can be broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts. bachem.compeptide.comsigmaaldrich.comuni-kiel.deiris-biotech.de

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic coupling agents, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com

Phosphonium Reagents: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are highly efficient and are particularly useful for coupling sterically hindered amino acids. peptide.com

Uronium/Aminium Reagents: This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.comsigmaaldrich.commerckmillipore.compeptide.comluxembourg-bio.com HATU is known for its high reactivity and is often the reagent of choice for difficult couplings, including those involving N-methylated amino acids. merckmillipore.comluxembourg-bio.com

The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired outcome, with considerations for reaction time, yield, and preservation of stereochemical integrity.

| Reagent Class | Abbreviation | Full Name | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Effective, but byproduct can be difficult to remove. |

| DIC | Diisopropylcarbodiimide | Soluble urea byproduct, suitable for solid-phase synthesis. | |

| Phosphonium Salts | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | High efficiency, good for hindered couplings. |

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Similar to BOP with improved safety profile. | |

| Uronium/Aminium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Widely used, efficient, and cost-effective. |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly reactive, excellent for difficult couplings and minimizing racemization. merckmillipore.comluxembourg-bio.com |

Ester Hydrolysis and Transesterification for Carboxyl Derivatization

The tert-butyl ester of this compound serves as a protecting group for the carboxylic acid functionality. Its removal (hydrolysis) or transformation into other esters (transesterification) is a crucial step for further derivatization or for obtaining the free amino acid.

Applications of Tert Butyl 2 Aminohex 4 Ynoate in Complex Molecular Assembly and Scaffold Design

Incorporation into Peptides and Peptidomimetics

The unique structural features of Tert-butyl 2-aminohex-4-ynoate, namely the presence of a terminal alkyne and a protected amino acid functionality, suggest its potential as a valuable building block in the synthesis of novel peptides and peptidomimetics. The tert-butyl ester serves as a common protecting group for the carboxylic acid, while the free amine allows for standard peptide coupling reactions. The alkyne moiety offers a versatile handle for post-synthetic modifications.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains on a solid support. nih.govpeptide.com In principle, this compound could be incorporated into a peptide sequence using standard SPPS protocols. The general workflow involves the iterative coupling of amino acid residues to a growing peptide chain anchored to a resin.

The tert-butoxycarbonyl (Boc) protecting group is a well-established strategy in SPPS. nih.gov This method involves the use of an acid-labile Boc group to protect the α-amino group of the incoming amino acid. The synthesis cycle consists of deprotection of the N-terminal Boc group with an acid, such as trifluoroacetic acid (TFA), followed by a neutralization step and subsequent coupling of the next Boc-protected amino acid. peptide.com

Alternatively, the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, which utilizes a base-labile Fmoc protecting group, is also widely employed. nih.gov The choice between Boc and Fmoc chemistry depends on the specific requirements of the synthesis, including the desired peptide length and the presence of sensitive functional groups.

A hypothetical SPPS cycle for incorporating this compound could be envisioned as follows:

| Step | Description | Reagents and Conditions |

| 1. Resin Swelling | The solid support is swelled in a suitable solvent. | Dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF) |

| 2. Deprotection | The N-terminal protecting group of the resin-bound amino acid is removed. | For Fmoc: 20% Piperidine in DMF; For Boc: 25-50% TFA in DCM |

| 3. Washing | The resin is washed to remove excess reagents and byproducts. | DMF, DCM, Isopropanol |

| 4. Coupling | The free amine of this compound is coupled to the resin-bound peptide. | Coupling reagents (e.g., HBTU, HATU, DIC/HOBt), Base (e.g., DIPEA) in DMF |

| 5. Washing | The resin is washed to remove unreacted reagents. | DMF, DCM |

This cycle would be repeated for each subsequent amino acid in the desired peptide sequence. The presence of the alkyne functionality within the this compound residue would likely be compatible with standard SPPS conditions, offering a site for further modification after peptide assembly.

Solution-Phase Coupling Strategies

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers advantages for large-scale synthesis and the preparation of certain complex peptides. In this approach, peptide bond formation occurs in a homogenous solution. The tert-butyl ester of this compound would provide protection for the C-terminus, while the free N-terminus could be coupled to another protected amino acid.

Common coupling reagents used in solution-phase synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization. Uronium-based reagents like HBTU and HATU are also highly effective.

A representative solution-phase coupling reaction could involve the reaction of an N-terminally protected amino acid with this compound in the presence of a coupling reagent and a base. After the coupling reaction, the product would be isolated and purified before proceeding to the next coupling step.

Conformationally Constrained Peptide Structures

The introduction of unnatural amino acids is a powerful strategy for inducing specific secondary structures and conformational constraints in peptides. mdpi.com This can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. The rigid, linear geometry of the alkyne group in this compound could be exploited to create well-defined structural motifs within a peptide chain.

Furthermore, the alkyne functionality serves as a versatile handle for intramolecular cyclization reactions. For instance, a "stapled" peptide could be generated by incorporating two alkyne-containing residues, such as this compound, at specific positions within the peptide sequence. Subsequent ring-closing metathesis or other cyclization strategies could then be employed to create a covalent bridge, thereby constraining the peptide's conformation. mdpi.com

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The alkyne moiety of this compound makes it a potentially valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These scaffolds are prevalent in medicinal chemistry and materials science.

Pyrrole (B145914) and Pyrazole (B372694) Derivatives

Pyrroles and pyrazoles are five-membered aromatic heterocycles with diverse biological activities. While no specific examples utilizing this compound have been reported, general synthetic routes to these heterocycles often involve reactions with alkynes.

For instance, the Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds. A modified approach could potentially involve the reaction of an appropriate nitrogen-containing precursor with the alkyne of this compound to construct the pyrrole ring. nih.gov

The synthesis of pyrazoles frequently involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. The alkyne functionality in this compound could potentially participate in cycloaddition reactions with diazo compounds or other 1,3-dipoles to form pyrazole rings.

Triazole and Tetrazole Annulations

Triazoles and tetrazoles are five-membered heterocycles containing three and four nitrogen atoms, respectively. They are important pharmacophores found in numerous approved drugs. nih.govfrontiersin.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of this compound would be an ideal substrate for this reaction, allowing for its conjugation with a wide variety of azide-containing molecules to form triazole derivatives.

The synthesis of tetrazoles can be achieved through various methods, including the reaction of nitriles with azides. While the alkyne of this compound would not directly participate in this transformation, it could be chemically converted to a nitrile, which could then undergo cyclization with an azide (B81097) source to form a tetrazole ring.

Construction of Macrocyclic Structures and Foldamers

There is no information available in the scientific literature regarding the use of this compound as a monomeric unit or precursor for the synthesis of macrocycles or foldamers. Research in this area typically involves the strategic assembly of bifunctional or multifunctional monomers to create large, cyclic molecules or polymers with defined secondary structures. While the alkyne and amine functionalities of this compound could theoretically be employed in cyclization reactions or for the generation of repeating units in a foldamer backbone, no such examples have been reported.

Role as a Precursor for Bioconjugation Reagents and Chemical Probes (Emphasizing Synthetic Utility)

The development of bioconjugation reagents and chemical probes often relies on the incorporation of unique functional groups that can participate in selective chemical reactions. The terminal alkyne in this compound makes it a potential candidate for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions, which are cornerstones of bioconjugation chemistry. However, there are no published studies that describe the conversion of this specific compound into a bioconjugation reagent or its integration into a chemical probe for biological investigations.

Integration into Polymer Synthesis and Materials Science Research

In the field of polymer and materials science, monomers with diverse functionalities are sought after to create materials with tailored properties. The alkyne group of this compound could potentially be utilized in polymerization reactions, such as alkyne metathesis or as a cross-linking site. The amine and protected carboxylate groups could also be modified to introduce other functionalities into a polymer chain. Nevertheless, a thorough search of the relevant literature did not yield any instances of this compound being employed as a monomer or functional additive in polymer synthesis or for the development of new materials.

Spectroscopic Characterization and Mechanistic Elucidation of Reactions Involving Tert Butyl 2 Aminohex 4 Ynoate

Application of Advanced NMR Techniques for Structural Confirmation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For Tert-butyl 2-aminohex-4-ynoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The tert-butyl group would present as a sharp singlet at approximately 1.45 ppm, integrating to nine protons. The methyl group attached to the alkyne would appear as a triplet around 1.80 ppm. The methylene (B1212753) protons adjacent to the alkyne and the chiral center would likely show complex splitting patterns in the range of 2.50-2.70 ppm. The methine proton at the chiral center (α-carbon) is anticipated to resonate around 3.80 ppm, and the primary amine protons would give a broad signal between 1.50 and 2.50 ppm, the exact shift being dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbons of the tert-butyl group would show a signal around 28.1 ppm for the methyls and 81.5 ppm for the quaternary carbon. The sp-hybridized carbons of the internal alkyne are expected in the 70-85 ppm region. openochem.org The α-carbon bearing the amino group would likely appear around 53.0 ppm, while the carbonyl carbon of the ester is the most deshielded, with a chemical shift in the range of 172.0 ppm. chemistrysteps.comyoutube.com

2D NMR Techniques for Structural Confirmation: To unequivocally assign these signals and confirm the structure, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: A COSY experiment would reveal the coupling between adjacent protons, for instance, showing a correlation between the methine proton at C2 and the methylene protons at C3.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the ¹³C signals for all protonated carbons.

Reaction Monitoring: NMR spectroscopy is also a powerful technique for monitoring the progress of reactions involving this compound. For example, in a derivatization reaction of the amino group, the disappearance of the reactant's signals and the appearance of new signals corresponding to the product can be quantified over time to determine reaction kinetics.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~172.0 |

| 2 | ~3.80 (t) | ~53.0 |

| 3 | ~2.60 (m) | ~30.0 |

| 4 | - | ~75.0 |

| 5 | - | ~80.0 |

| 6 | ~1.80 (t) | ~3.5 |

| 7 | - | ~81.5 |

| 8 | ~1.45 (s) | ~28.1 |

| NH₂ | ~2.00 (br s) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The primary amine (N-H) stretching vibrations are expected as two medium-intensity bands in the region of 3300-3400 cm⁻¹. orgchemboulder.comwpmucdn.com The C=O stretch of the tert-butyl ester will produce a strong, sharp absorption band around 1735 cm⁻¹. The internal C≡C triple bond stretch is expected to be a weak to medium absorption in the 2200-2260 cm⁻¹ region. libretexts.orgorgchemboulder.comjove.com The C-N stretching of the aliphatic amine would appear in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds. The C≡C stretch of the internal alkyne, which is often weak in the IR spectrum, typically gives a more intense signal in the Raman spectrum around 2200-2260 cm⁻¹. researchgate.netrsc.org This makes Raman spectroscopy a complementary technique for confirming the presence of the alkyne functionality. The symmetric vibrations of the molecule will also be more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300-3400 | Medium |

| N-H Bend | 1580-1650 | Medium | |

| Alkyne | C≡C Stretch | 2200-2260 | Weak (IR), Strong (Raman) |

| Ester | C=O Stretch | ~1735 | Strong |

| C-O Stretch | 1150-1250 | Strong | |

| Aliphatic C-H | C-H Stretch | 2850-2960 | Medium-Strong |

Mass Spectrometry in Reaction Pathway Determination and Product Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Molecular Ion and Fragmentation Pattern: In an electron ionization (EI) mass spectrum, this compound (molar mass: 183.25 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 183. A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) to form a protonated carboxylic acid, which would result in a prominent peak at m/z 127. Alpha-cleavage adjacent to the amine is also a common fragmentation pathway for amino acids and their derivatives, which could lead to the loss of the tert-butoxycarbonyl group. jove.comlibretexts.orgmiamioh.edu Fragmentation of the alkyne can occur, though it is generally less favored than fragmentation at the more labile ester and amine functionalities. jove.comjove.comyoutube.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is crucial for confirming the identity of reaction products and intermediates.

Reaction Pathway Determination: By analyzing the mass spectra of samples taken at different time points during a reaction, it is possible to identify intermediates and byproducts. For instance, in a hydrolysis reaction of the ester, the appearance of a peak corresponding to the hydrolyzed product (2-aminohex-4-ynoic acid) could be monitored. Tandem mass spectrometry (MS/MS) can be used to fragment specific ions, providing further structural information and helping to piece together complex reaction pathways.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 183 | [M]⁺ (Molecular Ion) |

| 168 | [M - CH₃]⁺ |

| 127 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 84 | [M - COOC(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Kinetic Studies of Derivatization and Transformation Reactions

Understanding the kinetics of reactions involving this compound is essential for optimizing reaction conditions and controlling product formation.

Ester Hydrolysis: The hydrolysis of the tert-butyl ester can be studied under both acidic and basic conditions. ias.ac.inacs.orgias.ac.inmasterorganicchemistry.com The rate of hydrolysis can be monitored by techniques such as HPLC or NMR spectroscopy by following the disappearance of the starting material or the appearance of the carboxylic acid product. The reaction is expected to be pseudo-first-order with respect to the ester under conditions of excess acid or base. The rate constant can be determined by plotting the natural logarithm of the ester concentration versus time. The activation energy for the hydrolysis can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.

Amine Derivatization: The primary amine group is a key site for derivatization. Reactions such as acylation or alkylation can be studied to understand the nucleophilicity of the amine. nih.govnih.gov The kinetics of these reactions can be followed by monitoring the consumption of the starting materials or the formation of the product using chromatographic or spectroscopic methods. For example, the rate of acylation with an acyl chloride could be studied by monitoring the formation of the corresponding amide. These studies would provide valuable information on the reactivity of the amino group and help in the design of synthetic routes.

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate reaction mechanisms at the molecular level. mdpi.comresearchgate.netacs.orgacs.orgresearchgate.net

Modeling Reaction Pathways: DFT calculations can be used to model the potential energy surface of a reaction involving this compound. This allows for the identification of transition states and the calculation of activation energies for different possible reaction pathways. For example, in a cyclization reaction involving the amine and alkyne moieties, computational modeling could help to determine whether the reaction proceeds via a concerted or a stepwise mechanism.

Predicting Spectroscopic Properties: Computational methods can also be used to predict spectroscopic properties such as NMR chemical shifts and IR vibrational frequencies. nih.gov These predicted spectra can be compared with experimental data to aid in the structural confirmation of reaction products and intermediates.

Understanding Reactivity: DFT calculations can provide insights into the electronic structure of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information can be used to rationalize the observed reactivity of the molecule and to predict its behavior in different chemical environments. For instance, the calculated nucleophilicity of the amine nitrogen and the electrophilicity of the carbonyl carbon can help to explain their reactivity in various transformations.

Future Perspectives and Emerging Research Trajectories for Tert Butyl 2 Aminohex 4 Ynoate

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of Tert-butyl 2-aminohex-4-ynoate is anticipated to be heavily influenced by the principles of green chemistry, moving away from traditional methods that may involve hazardous reagents and generate significant waste. The focus will likely be on atom economy, the use of renewable resources, and the reduction of energy consumption.

One promising approach is the adoption of biocatalytic methods. Enzymes, with their high specificity and ability to function under mild conditions, could offer a greener alternative for the synthesis of α-amino esters like this compound. nih.govnih.gov Additionally, the development of solvent-free or eco-friendly solvent-based reaction conditions is a key area of exploration. For instance, recent advancements in the synthesis of tert-butyl esters utilize methods that are solvent-free and operate without the need for additional heating, significantly reducing the environmental impact. rsc.org The use of flow microreactors also presents a more sustainable and efficient method for the direct introduction of the tert-butoxycarbonyl group. rsc.org

Another avenue for green synthesis involves the use of metal-free catalytic systems. These systems can circumvent the issues associated with the toxicity and cost of heavy metal catalysts. google.com Research into novel, efficient methods for creating tert-butyl esters from readily available starting materials under mild, environmentally benign conditions is ongoing. google.com

| Green Synthesis Approach | Potential Advantages for this compound |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Improved efficiency, better heat and mass transfer, safer operation. rsc.org |

| Solvent-Free Reactions | Reduced environmental impact, simplified purification processes. rsc.org |

| Metal-Free Catalysis | Avoids toxic heavy metals, potentially lower cost. google.com |

Exploration of Novel Catalytic Transformations

The internal alkyne and the amino acid ester functionalities of this compound offer a rich playground for the exploration of novel catalytic transformations. The carbon-carbon triple bond, in particular, is a versatile functional group that can participate in a wide array of reactions.

Future research could focus on the chemoselective and direct formation of new carbon-carbon and carbon-heteroatom bonds involving the internal alkyne. rsc.org Radical transformations of internal alkynes, initiated by visible light photocatalysis or electrocatalysis, could lead to the synthesis of novel and biomedically relevant building blocks. rsc.org Dual catalytic systems, combining photoredox and other forms of catalysis, have already shown promise in the modification of amino acids and could be adapted for this compound. nih.govnih.gov

Furthermore, the development of catalysts that can selectively act on the alkyne in the presence of the amino and ester groups will be crucial. This could involve the design of bifunctional catalysts that can control both reactivity and stereoselectivity. acs.org The catalytic formation of enolates from alkynes is another area of interest, which could lead to novel Mannich-type reactions. nih.gov

| Catalytic Transformation | Potential Outcome for this compound |

| Radical Alkyne Functionalization | Access to complex and diverse molecular architectures. rsc.org |

| Dual Catalysis | Novel modifications of the amino acid backbone. nih.govnih.gov |

| Chemoselective Catalysis | Selective transformation of the alkyne without affecting other functional groups. |

| Enolate Formation from Alkyne | Synthesis of novel heterocyclic compounds. nih.gov |

Expansion into Supramolecular Chemistry and Self-Assembly

The unique combination of a rigid alkyne unit and a flexible amino acid ester in this compound makes it an intriguing building block for supramolecular chemistry and self-assembly. The ability of molecules to spontaneously organize into well-defined structures is a powerful tool for the creation of new materials with novel properties.

Amino acid derivatives are known to self-assemble into a variety of nanostructures, driven by non-covalent interactions such as hydrogen bonding and hydrophobic interactions. mdpi.comnih.gov The presence of the alkyne moiety in this compound could introduce additional π-π stacking interactions, influencing the self-assembly process and the morphology of the resulting structures. nih.govacs.org This could lead to the formation of nanotubes, nanofibers, or hydrogels with potential applications in biomaterials and drug delivery. nih.govnih.gov

The exploration of co-assembly with other molecules, such as metal ions or inorganic nanoclusters, could further expand the range of accessible supramolecular architectures. mdpi.com The development of stimuli-responsive materials, where the self-assembly and disassembly can be controlled by external factors like temperature or pH, is another exciting prospect. nih.gov

Potential in Advanced Drug Discovery Scaffold Synthesis (Focus on Synthetic Strategy)

This compound represents a valuable scaffold for the synthesis of novel drug candidates. Its constituent parts—an unnatural amino acid, an internal alkyne, and a tert-butyl ester—can be strategically modified to create libraries of diverse compounds for biological screening.

Unnatural and conformationally restricted amino acids play a significant role in the design of peptidomimetics with improved metabolic stability and biological activity. lifechemicals.comunife.it The alkyne functionality serves as a versatile handle for "click chemistry" and other bioorthogonal reactions, allowing for the facile attachment of other molecules, such as fluorescent probes or targeting ligands. nih.govresearchgate.netnih.gov This is particularly useful in activity-based protein profiling and target identification. nih.gov

The tert-butyl ester can act as a protecting group during synthesis or be incorporated into prodrug designs to enhance properties like oral bioavailability. iris-biotech.denih.govresearchgate.net The synthetic strategy would likely involve the modular assembly of different fragments onto the this compound core, enabling the rapid generation of a wide range of analogs for structure-activity relationship (SAR) studies.

| Molecular Feature | Role in Drug Discovery Scaffold Synthesis |

| Unnatural Amino Acid | Provides conformational constraint and metabolic stability. lifechemicals.com |

| Internal Alkyne | Acts as a handle for bioorthogonal chemistry and further functionalization. nih.govnih.gov |

| Tert-butyl Ester | Can serve as a protecting group or be part of a prodrug strategy. iris-biotech.denih.gov |

Uncharted Applications in Chemical Space Exploration

Chemical space, the vast collection of all possible molecules, is a key concept in drug discovery and materials science. nih.gov this compound, with its unique combination of functional groups, represents a starting point for the exploration of novel regions of this space.

By systematically modifying each part of the molecule, it is possible to generate a diverse library of compounds with a wide range of physicochemical properties. For example, the alkyne can be transformed into various heterocyclic systems, the amino group can be acylated or alkylated, and the tert-butyl ester can be hydrolyzed and coupled with other molecules.

The development of high-throughput synthesis and screening methods will be essential to fully exploit the potential of this scaffold in chemical space exploration. The goal is to identify novel molecules with interesting biological activities or material properties that would not be accessible through more traditional synthetic approaches. The structural novelty of such "abiotic" scaffolds can lead to the discovery of unprecedented biological interactions. tandfonline.com The exploration of macrocyclic chemical space, which can be accessed through transformations of the alkyne, is another promising direction. mdpi.com

Q & A

Q. What synthetic strategies are effective for preparing tert-butyl 2-aminohex-4-ynoate, and how can reaction conditions be optimized?

To synthesize this compound, a stepwise approach is recommended:

- Amine Protection : Use tert-butyl groups to protect the amine functionality during synthesis, leveraging their steric bulk to prevent unwanted side reactions (common in tert-butyl carbonate derivatives; see ) .

- Alkyne Introduction : Employ Sonogashira coupling or alkyne alkylation to install the hex-4-ynoate backbone. Optimize solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., Pd/Cu for coupling) to enhance regioselectivity .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (0–25°C) and stoichiometric ratios (e.g., 1.2:1 amine:electrophile) to minimize byproducts like over-alkylation or ester hydrolysis .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- NMR Analysis : Use - and -NMR to confirm the tert-butyl group (δ ~1.4 ppm for ; ~28 ppm for ) and alkyne protons (δ ~2.0–2.5 ppm). 2D techniques (HSQC, COSY) resolve overlapping signals in the hex-4-ynoate chain .

- IR Spectroscopy : Identify ester C=O stretches (~1740 cm) and alkyne C≡C vibrations (~2100 cm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H] and fragments (e.g., loss of tert-butyl group, m/z –56) .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for this compound in complex transformations?

- DFT Calculations : Model transition states and intermediates for key reactions (e.g., alkyne functionalization). Software like Gaussian or ORCA can predict activation energies and regioselectivity .

- Solvent Effects : Use COSMO-RS to simulate solvent interactions, particularly for polar aprotic solvents (e.g., acetonitrile) that stabilize charged intermediates .

- Validation : Cross-check computed spectra (IR, NMR) with experimental data to refine models .

Q. What mechanistic insights explain contradictory data in this compound’s reactivity under oxidative conditions?

- Hypothesis Testing : Design controlled experiments varying oxidants (e.g., KMnO vs. mCPBA) and pH. Monitor alkyne oxidation to ketones vs. epoxidation using -NMR .

- Radical Trapping : Add TEMPO to detect radical intermediates during oxidation. EPR spectroscopy can confirm radical species .

- Kinetic Isotope Effects (KIE) : Compare / in deuterated solvents to distinguish between ionic and radical pathways .

Q. How can this compound be integrated into multicomponent reactions for bioactive molecule synthesis?

- Protecting Group Strategy : Use the tert-butyl group to temporarily block the amine, enabling sequential reactions (e.g., Ugi or Passerini reactions) .

- Alkyne Participation : Exploit the alkyne’s π-system for cycloadditions (e.g., Huisgen click chemistry) or metal-catalyzed cross-couplings .

- Post-Functionalization : Cleave the tert-butyl group with TFA post-reaction to unmask the amine for further derivatization .

Methodological & Data Analysis Questions

Q. How should researchers design experiments to resolve discrepancies in this compound’s reported solubility profiles?

- Systematic Solubility Screening : Test solubility in solvents of varying polarity (hexane to DMSO) using gravimetric or UV-Vis methods. Control temperature (25°C vs. 40°C) and agitation .

- Hansen Solubility Parameters : Calculate HSPs to correlate solubility with solvent properties .

- Reproducibility Checks : Replicate literature procedures exactly, noting deviations in solvent grade or drying methods .

Q. What statistical approaches are optimal for analyzing kinetic data in this compound’s reactions?

- Nonlinear Regression : Fit time-dependent concentration data (e.g., from HPLC) to rate laws (e.g., pseudo-first-order) using software like Origin or Python’s SciPy .

- Error Analysis : Report confidence intervals for rate constants and use ANOVA to compare conditions .

- Chemometric Modeling : Apply PCA or PLS to multivariate datasets (e.g., solvent, catalyst, temperature) to identify dominant factors .

Safety & Best Practices

Q. What precautions are critical when handling this compound in catalytic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.